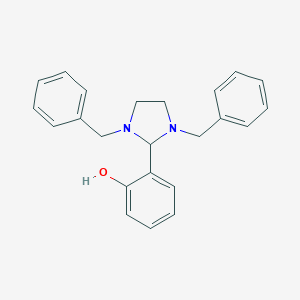
2-(1,3-Dibenzylimidazolidin-2-yl)phenol
Overview
Description
2-(1,3-Dibenzylimidazolidin-2-yl)phenol is an organic compound with the molecular formula C23H24N2O It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms This compound is known for its unique structure, which includes a phenol group and two benzyl groups attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol typically involves the reaction of 2-phenylimidazolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the condensation of 2-phenylimidazolidine with benzaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dibenzylimidazolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazoline derivatives.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
2-(1,3-Dibenzylimidazolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation. The benzyl groups provide hydrophobic interactions that enhance binding affinity. The imidazolidine ring can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazolidine: Lacks the benzyl groups and phenol group, making it less hydrophobic and less effective in binding interactions.
2-(1,3-Dimethylimidazolidin-2-yl)phenol: Similar structure but with methyl groups instead of benzyl groups, leading to different chemical properties and reactivity.
2-(1,3-Dibenzylimidazolidin-2-yl)ethanol: Contains an ethanol group instead of a phenol group, affecting its solubility and reactivity.
Uniqueness
2-(1,3-Dibenzylimidazolidin-2-yl)phenol is unique due to its combination of a phenol group and two benzyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(1,3-dibenzylimidazolidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-22-14-8-7-13-21(22)23-24(17-19-9-3-1-4-10-19)15-16-25(23)18-20-11-5-2-6-12-20/h1-14,23,26H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYDUILDTXZIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1-naphthalenamine](/img/structure/B390084.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline](/img/structure/B390087.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl cyclohexanecarboxylate](/img/structure/B390088.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390089.png)
![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B390090.png)
![N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE](/img/structure/B390094.png)
![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitrobenzohydrazide](/img/structure/B390095.png)
![N-{4-[(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)amino]phenyl}acetamide](/img/structure/B390097.png)
![2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B390098.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methylaniline](/img/structure/B390100.png)
![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)
